Cas no 2167437-47-8 ({7-methyl-2-oxa-7-azaspiro4.4nonan-1-yl}methanamine)

{7-methyl-2-oxa-7-azaspiro4.4nonan-1-yl}methanamine 化学的及び物理的性質
名前と識別子
-
- {7-methyl-2-oxa-7-azaspiro4.4nonan-1-yl}methanamine
- 2167437-47-8
- {7-methyl-2-oxa-7-azaspiro[4.4]nonan-1-yl}methanamine
- EN300-1479068
-
- インチ: 1S/C9H18N2O/c1-11-4-2-9(7-11)3-5-12-8(9)6-10/h8H,2-7,10H2,1H3
- InChIKey: POFWVVPHYDUYCW-UHFFFAOYSA-N
- ほほえんだ: O1CCC2(CN(C)CC2)C1CN
計算された属性
- せいみつぶんしりょう: 170.141913202g/mol
- どういたいしつりょう: 170.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
{7-methyl-2-oxa-7-azaspiro4.4nonan-1-yl}methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1479068-5.0g |
{7-methyl-2-oxa-7-azaspiro[4.4]nonan-1-yl}methanamine |
2167437-47-8 | 5g |
$3189.0 | 2023-06-06 | ||
Enamine | EN300-1479068-100mg |
{7-methyl-2-oxa-7-azaspiro[4.4]nonan-1-yl}methanamine |
2167437-47-8 | 100mg |
$968.0 | 2023-09-28 | ||
Enamine | EN300-1479068-1000mg |
{7-methyl-2-oxa-7-azaspiro[4.4]nonan-1-yl}methanamine |
2167437-47-8 | 1000mg |
$1100.0 | 2023-09-28 | ||
Enamine | EN300-1479068-1.0g |
{7-methyl-2-oxa-7-azaspiro[4.4]nonan-1-yl}methanamine |
2167437-47-8 | 1g |
$1100.0 | 2023-06-06 | ||
Enamine | EN300-1479068-0.1g |
{7-methyl-2-oxa-7-azaspiro[4.4]nonan-1-yl}methanamine |
2167437-47-8 | 0.1g |
$968.0 | 2023-06-06 | ||
Enamine | EN300-1479068-0.25g |
{7-methyl-2-oxa-7-azaspiro[4.4]nonan-1-yl}methanamine |
2167437-47-8 | 0.25g |
$1012.0 | 2023-06-06 | ||
Enamine | EN300-1479068-500mg |
{7-methyl-2-oxa-7-azaspiro[4.4]nonan-1-yl}methanamine |
2167437-47-8 | 500mg |
$1056.0 | 2023-09-28 | ||
Enamine | EN300-1479068-50mg |
{7-methyl-2-oxa-7-azaspiro[4.4]nonan-1-yl}methanamine |
2167437-47-8 | 50mg |
$924.0 | 2023-09-28 | ||
Enamine | EN300-1479068-0.05g |
{7-methyl-2-oxa-7-azaspiro[4.4]nonan-1-yl}methanamine |
2167437-47-8 | 0.05g |
$924.0 | 2023-06-06 | ||
Enamine | EN300-1479068-10.0g |
{7-methyl-2-oxa-7-azaspiro[4.4]nonan-1-yl}methanamine |
2167437-47-8 | 10g |
$4729.0 | 2023-06-06 |
{7-methyl-2-oxa-7-azaspiro4.4nonan-1-yl}methanamine 関連文献
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
{7-methyl-2-oxa-7-azaspiro4.4nonan-1-yl}methanamineに関する追加情報
Introduction to {7-methyl-2-oxa-7-azaspiro4.4nonan-1-yl}methanamine and Its Significance in Modern Chemical Biology
{7-methyl-2-oxa-7-azaspiro4.4nonan-1-yl}methanamine, a compound with the CAS number 2167437-47-8, represents a fascinating intersection of structural complexity and biological potential. This spirocyclic amine derivative has garnered attention in the field of chemical biology due to its unique structural framework and promising pharmacological properties. The compound's name itself is a testament to its intricate molecular architecture, featuring a spirocyclic core that seamlessly integrates an oxygen atom into a seven-membered ring, further complicated by the presence of an azaspiro system.
The significance of such molecules in contemporary research cannot be overstated. Spirocyclic compounds are known for their rigid three-dimensional structures, which often enhance binding affinity and selectivity in biological targets. The incorporation of both oxygen and nitrogen into the spirocyclic framework of {7-methyl-2-oxa-7-azaspiro4.4nonan-1-yl}methanamine introduces additional layers of complexity, potentially influencing its interactions with biological macromolecules. This structural novelty makes it a compelling candidate for further investigation in drug discovery and development.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with unprecedented accuracy. By leveraging molecular modeling techniques, scientists can simulate the interactions between {7-methyl-2-oxa-7-azaspiro4.4nonan-1-yl}methanamine and various biological targets, providing valuable insights into its potential pharmacological effects. These computational studies have hinted at the compound's potential as an inhibitor of certain enzymes implicated in inflammatory pathways, making it a promising candidate for therapeutic intervention.
The synthesis of {7-methyl-2-oxa-7-azaspiro4.4nonan-1-yl}methanamine presents significant challenges due to its complex structural features. Traditional synthetic routes often require multi-step processes involving sophisticated reaction conditions and high degrees of selectivity. However, recent innovations in synthetic methodology have made it possible to construct such complex molecules with greater efficiency and precision. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have played a crucial role in facilitating the preparation of this compound, opening up new avenues for its exploration.
One of the most intriguing aspects of {7-methyl-2-oxa-7-azaspiro4.4nonan-1-yl}methanamine is its potential role in modulating biological pathways associated with neurological disorders. Preliminary studies have suggested that this compound may interact with receptors and enzymes involved in neurotransmitter signaling, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. These findings are particularly exciting given the growing burden of neurodegenerative diseases worldwide and the urgent need for novel therapeutic strategies.
The chemical properties of {7-methyl-2-oxa-7-azaspiro4.4nonan-1-yl}methanamine also make it an attractive scaffold for medicinal chemists seeking to develop new drugs. Its spirocyclic core provides a stable platform that can be modified through various chemical transformations to enhance specific pharmacological properties. For instance, introducing functional groups at strategic positions on the molecule can alter its solubility, bioavailability, and metabolic stability, all critical factors in drug development.
In conclusion, {7-methyl}-2{Oxa}-spiro{Nonyl}-{Azaspiro}{Methanamine} (CAS no 2167437{47}{8}) stands as a remarkable example of how structural complexity can be leveraged to unlock novel pharmacological opportunities. Its unique spirocyclic framework, combined with promising preliminary biological data, makes it a compelling subject for further research and development in chemical biology and drug discovery. As our understanding of molecular interactions continues to evolve, compounds like this one are poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine.
2167437-47-8 ({7-methyl-2-oxa-7-azaspiro4.4nonan-1-yl}methanamine) 関連製品
- 1093230-07-9([3,4,5-tris(acetyloxy)-6-{3-hydroxy-4-[2-(1,3-thiazol-4-yl)acetyl]phenoxy}oxan-2-yl]methyl acetate)
- 53483-73-1(N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide)
- 1797673-32-5(2-(4-chlorophenoxy)-N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-methylpropanamide)
- 1214341-93-1(2-Fluorobiphenyl-6-acetonitrile)
- 1804305-38-1(2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile)
- 2108550-91-8(3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-yl)propanoic acid hydrochloride)
- 2138207-73-3(2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine)
- 2680850-50-2(3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid)
- 2287287-20-9(2-(2-Bromoethoxy)ethanamine;hydrobromide)
- 771581-77-2(Methyl 2-(2-Aminoethyl)benzoate)